Cas no 2034394-82-4 (5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine)
5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine
- F6478-6220
- AKOS026701345
- 5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
- 5-chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 5-chloro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
- 2034394-82-4
-
- Inchi: 1S/C9H12ClN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
- InChI Key: HXVILOXYIMBTGL-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)OC1CN(CC1)S(C)(=O)=O
Computed Properties
- Exact Mass: 277.0287901g/mol
- Monoisotopic Mass: 277.0287901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 80.8Ų
5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6478-6220-2μmol |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-5μmol |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-10μmol |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-20μmol |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-1mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-2mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-3mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-4mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-5mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6478-6220-10mg |
5-chloro-2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine |
2034394-82-4 | 10mg |
$118.5 | 2023-09-08 |
5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine
Introduction to 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine (CAS No. 2034394-82-4)
5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 2034394-82-4, is a significant compound in the field of pharmaceutical chemistry. This oxypyrimidine derivative features a chloro substituent at the 5-position and a 1-methanesulfonylpyrrolidin-3-yl moiety at the 2-position, making it a structurally intriguing molecule with potential applications in medicinal chemistry and drug discovery.
The structural framework of this compound combines the versatility of the oxypyrimidine core with the pharmacophoric properties of the pyrrolidinyl and methanesulfonyl groups. Such structural motifs are frequently explored in the development of bioactive molecules due to their ability to interact with biological targets in diverse ways. The chloro group, in particular, is a common pharmacophore that can enhance binding affinity through electrophilic interactions, while the 1-methanesulfonylpyrrolidin-3-yl moiety may contribute to solubility and metabolic stability.
In recent years, there has been growing interest in oxypyrimidine derivatives as scaffolds for small-molecule drugs. These compounds have demonstrated promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The presence of both chloro and 1-methanesulfonylpyrrolidin-3-yl substituents in 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine suggests that it may exhibit multiple modes of action, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical targets in oncology due to their role in cell signaling pathways that regulate proliferation, survival, and apoptosis. The structural features of 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine are well-suited for binding to the ATP-binding pockets of these enzymes, potentially leading to the development of novel anticancer agents.
Recent studies have highlighted the importance of pyrrolidinyl derivatives in drug discovery. The pyrrolidine ring is a common pharmacophore found in many approved drugs due to its ability to mimic biological amino acids and facilitate favorable interactions with protein targets. The 1-methanesulfonylpyrrolidin-3-yl group in this compound likely enhances its binding affinity by forming hydrogen bonds and hydrophobic interactions with key residues in the target protein.
The chloro substituent at the 5-position of the oxypyrimidine ring may further enhance the compound's potency by participating in halogen bonding or π-stacking interactions. These interactions can significantly improve binding affinity and selectivity, which are crucial factors in drug design. Additionally, the methanesulfonyl group may contribute to metabolic stability by protecting reactive functional groups from enzymatic degradation.
From a synthetic chemistry perspective, 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine represents an interesting challenge for medicinal chemists. The synthesis of this compound requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently, which bodes well for future derivatives of this compound.
In conclusion, 5-chloro-2-(1-methanesulfonylpyrrolidin-3-yl)oxypyrimidine (CAS No. 2034394-82-4) is a promising compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule in drug discovery programs targeting kinases and other enzymes involved in disease pathways. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.
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